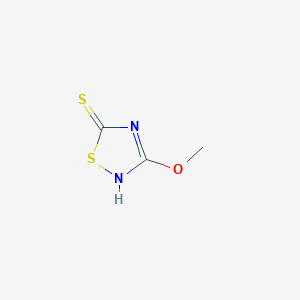

3-Methoxy-1,2,4-thiadiazole-5(2H)-thione

Description

Structure

3D Structure

Properties

CAS No. |

68465-88-3 |

|---|---|

Molecular Formula |

C3H4N2OS2 |

Molecular Weight |

148.21 g/mol |

IUPAC Name |

3-methoxy-2H-1,2,4-thiadiazole-5-thione |

InChI |

InChI=1S/C3H4N2OS2/c1-6-2-4-3(7)8-5-2/h1H3,(H,4,5,7) |

InChI Key |

FUWXWRNWTLNQGG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=S)SN1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methoxy 1,2,4 Thiadiazole 5 2h Thione

Classical Synthetic Routes and Mechanistic Considerations

Traditional approaches to the synthesis of 3-Methoxy-1,2,4-thiadiazole-5(2H)-thione primarily rely on the construction of the heterocyclic ring from acyclic precursors or through the transformation of other ring systems.

Cyclization Reactions from Open-Chain Precursors

A common and direct method for the synthesis of the 1,2,4-thiadiazole (B1232254) ring is the cyclization of open-chain precursors that contain the necessary nitrogen, carbon, and sulfur atoms in a suitable arrangement. One documented route involves the reaction of O-methyl thiocarbazate with carbon disulfide in the presence of an alkali. This reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes intramolecular cyclization with the elimination of a small molecule to afford the 5-methoxy-1,3,4-thiadiazole-2(3H)-thione, a regioisomer of the target compound. nih.gov The precise reaction conditions, including the order of addition of reagents, are crucial to prevent side reactions such as transmethylation. nih.gov

Another classical approach involves the oxidative dimerization of thioamides. While not a direct synthesis of the target molecule, this method is fundamental in forming the 1,2,4-thiadiazole core. For instance, various thioamides can be dimerized in the presence of an oxidizing agent to yield 3,5-disubstituted-1,2,4-thiadiazoles. rsc.org Modification of the starting thioamide to incorporate the desired methoxy (B1213986) and thione precursors could potentially lead to the target compound.

The mechanism of these cyclization reactions generally involves the nucleophilic attack of a nitrogen or sulfur atom on an electrophilic carbon, often a thiocarbonyl or a related functional group. This is followed by a condensation step, typically involving the elimination of water, hydrogen sulfide (B99878), or an alcohol, to form the stable aromatic thiadiazole ring.

| Precursor 1 | Precursor 2 | Reagents/Conditions | Product | Reference |

| O-methyl thiocarbazate | Carbon disulphide | Alkali | 5-methoxy-1,3,4-thiadiazole-2(3H)-thione | nih.gov |

Ring Transformation Strategies

Ring transformation reactions offer an alternative pathway to 1,2,4-thiadiazoles, where a pre-existing heterocyclic ring is converted into the desired thiadiazole system. For example, 1,3,4-thia- and -selenadiazine derivatives have been shown to undergo ring contraction under acidic conditions to yield highly substituted 1,3,4-thiadiazoles and -selenadiazoles. researchgate.net In some cases, these products can further rearrange to form 1,2,4-triazole (B32235) derivatives through a Dimroth rearrangement. researchgate.net While a specific example leading to this compound is not prominently documented, this strategy represents a potential, albeit less direct, synthetic route. The mechanism of such transformations often involves ring-opening to an intermediate that subsequently re-cyclizes in a different manner.

Modern and Optimized Synthetic Protocols

Contemporary synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods for the construction of heterocyclic compounds. These include the use of metal catalysts, organocatalysts, and alternative energy sources like microwaves and ultrasound.

Transition-Metal Catalyzed Approaches

Transition-metal catalysis has become a powerful tool in organic synthesis for the formation of C-N and C-S bonds, which are crucial for the assembly of the thiadiazole ring. Copper-catalyzed reactions, for instance, have been employed in the synthesis of 1,2,4-thiadiazole alkaloids. rsc.org A one-pot benzylic oxidation–oxidative heterocyclization sequence catalyzed by a copper(II) species has been used to construct the 3-amino-5-acyl-1,2,4-thiadiazole core. rsc.org While this specific example does not yield the target compound, it highlights the potential of transition-metal catalysis in forging the key bonds of the 1,2,4-thiadiazole ring system under mild conditions.

Organocatalytic and Biocatalytic Syntheses

Organocatalysis offers a metal-free alternative for the synthesis of heterocyclic compounds. An organocatalytic method for the synthesis of 1,2,4-thiadiazole scaffolds using vitamin B3 or thiourea (B124793) as catalysts under aerobic conditions has been reported. rsc.orgresearchgate.net This approach emphasizes the move towards greener and more sustainable chemical processes.

Microwave-Assisted and Ultrasonic Synthesis Techniques

The application of alternative energy sources such as microwave irradiation and ultrasound has been shown to significantly accelerate organic reactions, often leading to higher yields and purities. Microwave-assisted synthesis has been successfully employed for the preparation of various thiadiazole and triazole derivatives. nih.govnih.govasianpubs.orgresearchgate.netlatticescipub.com These methods are noted for their reduced reaction times, often from hours to minutes, and operational simplicity. nih.govasianpubs.org

Similarly, ultrasound-assisted synthesis has been utilized for the preparation of thiazoles and thiadiazines. tandfonline.comresearchgate.nettandfonline.com Sonochemical methods can enhance reaction rates and yields, providing a more efficient and environmentally friendly alternative to conventional heating. tandfonline.comnih.gov The synthesis of thiadiazoles from acid hydrazides and aryl isothiocyanates under ultrasound irradiation has been reported to be superior to conventional methods in terms of reaction time and yield. While specific protocols for this compound are not extensively detailed, the general success of these techniques for related heterocyclic systems suggests their applicability.

| Technique | Advantages | General Application | Reference |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, increased purity | Synthesis of various thiadiazole and triazole derivatives | nih.govnih.govasianpubs.org |

| Ultrasonic Synthesis | Shorter reaction times, better yields, room temperature reactions | Synthesis of thiazoles and thiadiazines | tandfonline.comresearchgate.nettandfonline.com |

Flow Chemistry Applications in Synthesis

Continuous flow chemistry offers significant advantages for the synthesis of heterocyclic compounds like 1,2,4-thiadiazoles, including improved safety, scalability, and reaction control. While specific research on the flow synthesis of this compound is not extensively detailed in publicly available literature, the principles have been successfully applied to analogous structures, suggesting a viable pathway for its production.

Flow processes enable the safe handling of potentially hazardous reagents often used in thiadiazole synthesis through in-line quenching, which minimizes operator exposure and the formation of corrosive byproducts. durham.ac.uknih.gov For instance, a continuous flow process has been developed for the efficient synthesis and derivatization of 5-chloro-3-phenyl-1,2,4-thiadiazole, a related heterocyclic scaffold. durham.ac.uknih.govworktribe.com This methodology allows for the safe use of versatile yet hazardous reagents like trichloromethane sulfenylchloride. durham.ac.uknih.gov

The application of this technology to the synthesis of this compound would involve pumping the precursor streams through a heated microreactor or a packed-bed reactor. This approach offers precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purity compared to traditional batch methods. Industrial production of similar compounds often considers the use of continuous flow reactors to optimize reaction conditions and enhance yield and purity. The potential for telescoping multiple reaction steps into a continuous sequence without isolating intermediates could further streamline the manufacturing process, reducing waste and operational time.

Table 1: Potential Advantages of Flow Chemistry in the Synthesis of this compound

| Feature | Benefit in Synthesis |

| Enhanced Safety | Safe handling of hazardous reagents and intermediates. |

| Improved Heat Transfer | Precise temperature control, minimizing side reactions. |

| Scalability | Straightforward scaling from laboratory to production volumes. |

| Increased Efficiency | Reduced reaction times and improved yields. |

| Process Automation | Consistent product quality and reduced manual intervention. |

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles is increasingly important in the design of synthetic routes for chemical compounds, aiming to reduce environmental impact and improve sustainability. For the synthesis of 1,2,4-thiadiazoles, several greener approaches have been explored and can be adapted for the production of this compound. mdpi.combohrium.com

Key green chemistry strategies applicable to this synthesis include:

Use of Greener Solvents: Replacing hazardous and volatile organic solvents with more environmentally benign alternatives such as water, ethanol, or ionic liquids can significantly reduce the environmental footprint of the synthesis. mdpi.combohrium.com

Energy Efficiency: The use of microwave irradiation and ultrasonic irradiation can accelerate reaction rates, often leading to shorter reaction times and lower energy consumption compared to conventional heating methods. mdpi.combohrium.com These techniques have been successfully applied to the synthesis of various thiadiazole derivatives.

Catalysis: Employing catalysts, particularly reusable heterogeneous catalysts, can improve reaction efficiency and reduce waste. Metal-free catalytic systems are also being explored to avoid contamination of the final product with residual metals. mdpi.combohrium.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. This involves choosing reactions that are highly efficient and minimize the formation of byproducts.

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example, by grinding solid reactants together (mechanochemistry), can eliminate the need for solvents entirely, thereby reducing waste and simplifying purification processes. mdpi.combohrium.com

Table 2: Application of Green Chemistry Principles to Thiadiazole Synthesis

| Green Chemistry Principle | Application in Synthesis of this compound |

| Waste Prevention | Designing synthetic routes with high yields and minimal byproducts. |

| Safer Solvents and Auxiliaries | Utilizing water, ethanol, or solvent-free conditions instead of hazardous organic solvents. mdpi.combohrium.com |

| Design for Energy Efficiency | Employing microwave or ultrasonic irradiation to reduce reaction times and energy usage. mdpi.combohrium.com |

| Use of Renewable Feedstocks | Exploring bio-based starting materials where feasible. |

| Catalysis | Using recyclable catalysts to improve reaction efficiency and reduce waste. mdpi.combohrium.com |

By integrating these principles into the synthetic design, the production of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Chemical Reactivity and Mechanistic Investigations of 3 Methoxy 1,2,4 Thiadiazole 5 2h Thione

Reactions at the Ring Heteroatoms (Sulfur and Nitrogen)

The 1,2,4-thiadiazole (B1232254) ring contains one sulfur and two nitrogen atoms, each with distinct electronic properties that influence their reactivity. The exocyclic thione group at the 5-position also plays a crucial role in the molecule's chemical behavior.

The sulfur atom in the 1,2,4-thiadiazole ring is generally susceptible to oxidation. While specific studies on 3-Methoxy-1,2,4-thiadiazole-5(2H)-thione are limited, analogous thiadiazole derivatives are known to undergo oxidation to form the corresponding sulfoxides and sulfones under controlled conditions. The exocyclic thione group is also a site of significant reactivity. It can undergo S-alkylation with electrophiles such as alkyl halides in the presence of a base. This reaction proceeds via the formation of a thiolate anion, which then acts as a nucleophile.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Oxidizing Agent (e.g., m-CPBA) | This compound S-oxide | Oxidation |

| This compound | Alkyl Halide (e.g., CH3I) / Base | 5-(Methylthio)-3-methoxy-1,2,4-thiadiazole | S-Alkylation |

Transformations Involving the Methoxy (B1213986) Group

The methoxy group at the 3-position is a key functional handle that can be targeted for various chemical transformations.

The ether linkage of the methoxy group can potentially be cleaved under harsh acidic or basic conditions. For instance, treatment with strong acids like hydrobromic acid could lead to the formation of the corresponding 3-hydroxy-1,2,4-thiadiazole-5(2H)-thione. Nucleophilic substitution of the methoxy group with other nucleophiles, such as amines or alkoxides, could also be envisioned, although this would likely require activation of the C3 position.

| Reactant | Reagent | Product | Reaction Type |

| This compound | HBr | 3-Hydroxy-1,2,4-thiadiazole-5(2H)-thione | Ether Cleavage |

| This compound | R-NH2 | 3-(Alkylamino)-1,2,4-thiadiazole-5(2H)-thione | Nucleophilic Substitution |

Note: These are hypothetical reactions based on the general reactivity of methoxy-substituted heterocycles.

The methoxy group could potentially be converted into other functional groups. For example, displacement by a nucleophile like an amine would lead to the corresponding 3-amino derivative. Such transformations are valuable for the synthesis of analogues with different electronic and steric properties.

Ring Opening and Rearrangement Reactions

The 1,2,4-thiadiazole ring is generally stable, but under certain conditions, it can undergo ring-opening or rearrangement reactions. For instance, treatment with strong reducing agents could lead to the cleavage of the N-S bond and subsequent fragmentation of the ring.

Rearrangement reactions, such as the Dimroth rearrangement, are known for some nitrogen-containing heterocycles, which typically involve the interchange of ring and exocyclic heteroatoms. However, there is no specific literature describing a Dimroth-type rearrangement for this compound. The stability of the 1,2,4-thiadiazole ring in this compound under thermal or photochemical conditions has not been extensively studied.

Thermal and Photochemical Ring Transformations

The 1,2,4-thiadiazole ring system can undergo transformations when subjected to heat or light, leading to the formation of isomeric structures or entirely new heterocyclic systems. While specific studies on this compound are not extensively detailed in available literature, the general reactivity of related thiadiazoles suggests potential pathways.

Thermal Rearrangements: For some thiadiazole derivatives, thermal treatment can induce ring-chain tautomerism or rearrangements to more stable heterocyclic structures. For instance, related 1,2,6-thiadiazines have been shown to undergo thermal ring contraction to form 1,2,5-thiadiazoles, a process that can be facilitated by acid catalysis. acs.orgresearchgate.net

Photochemical Transformations: Photochemical reactions offer an alternative pathway for ring transformation. Irradiation of certain thiadiazine compounds with visible light in the presence of molecular oxygen can lead to a ring contraction, yielding 1,2,5-thiadiazole (B1195012) 1-oxides. acs.orgst-andrews.ac.ukchemrxiv.orghw.ac.uk This process is believed to proceed through the formation of singlet oxygen, which then engages in a cycloaddition with the thiadiazine ring, followed by a rearrangement and extrusion of a carbon atom. acs.orgresearchgate.netst-andrews.ac.ukchemrxiv.orghw.ac.uk Experimental and theoretical studies support a mechanism where the thiadiazine acts as a triplet photosensitizer to produce singlet oxygen, followed by a chemoselective [3+2] cycloaddition to form an endoperoxide that subsequently ring contracts. acs.orgresearchgate.netst-andrews.ac.ukchemrxiv.orghw.ac.uk While these examples are from a different class of thiadiazines, they highlight the potential for photochemical ring editing in sulfur-nitrogen heterocycles.

| Transformation Type | Conditions | Potential Products |

| Thermal | High Temperature, Acid Catalysis | Isomeric thiadiazoles, other heterocycles |

| Photochemical | Visible light, O2 | Ring-contracted products (e.g., thiazoles) |

Base-Mediated and Acid-Catalyzed Ring Fission

The stability of the 1,2,4-thiadiazole ring can be compromised by the presence of strong acids or bases, leading to ring-opening reactions.

Base-Mediated Fission: The action of bases on thiadiazole derivatives can lead to the cleavage of the heterocyclic ring. For example, treating certain thiadiazole-furoic acid derivatives with hydrazine (B178648) hydrate (B1144303) results in not only hydrazinolysis of an ester group but also the cleavage of the thiadiazole ring. researchgate.net In the context of this compound, a strong base could potentially attack the electrophilic centers of the ring, initiating a cascade of bond cleavages. The thione group, in its tautomeric thiol form, could also influence the reaction pathway under basic conditions.

Acid-Catalyzed Fission: In acidic media, protonation of the nitrogen atoms in the thiadiazole ring can activate it towards nucleophilic attack by water or other nucleophiles present in the medium, leading to hydrolysis and ring fission. The preference for the formation of the 1,3,4-thiadiazole (B1197879) ring under acidic conditions in some syntheses is attributed to the protonation of a nitrogen atom, which alters the nucleophilicity of other atoms in the precursor and directs the cyclization pathway. researchgate.net This principle suggests that under strong acidic conditions, the reverse reaction, ring fission, could also be facilitated.

| Condition | General Outcome |

| Base-Mediated | Cleavage of the thiadiazole ring |

| Acid-Catalyzed | Ring opening via nucleophilic attack |

Cycloaddition Reactions

Oxidation and Reduction Chemistry

The sulfur atom and the thione group in this compound are susceptible to oxidation and reduction.

Oxidation: The compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents such as hydrogen peroxide and peracids can be used for this purpose. The sulfur atom in the thiadiazole ring is a likely site for oxidation.

Reduction: Reduction of the thiadiazole ring can lead to more reduced forms of the heterocycle. Reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride are typically employed for such transformations. The thione group can also be a target for reduction.

| Reaction Type | Reagents | Potential Products |

| Oxidation | Hydrogen peroxide, peracids | Sulfoxides, sulfones |

| Reduction | Sodium borohydride, lithium aluminum hydride | Reduced thiadiazole derivatives |

Mechanistic Studies of Key Reactions using Kinetic and Isotopic Methods

Detailed mechanistic studies involving kinetic and isotopic labeling for reactions of this compound are not extensively documented in the public domain. However, the general principles of physical organic chemistry can be applied to infer potential mechanisms.

For instance, in a base-mediated ring fission, kinetic studies could determine the reaction order with respect to the base and the thiadiazole, providing insights into the rate-determining step. Isotopic labeling, for example, using ¹⁸O-labeled water in an acid-catalyzed hydrolysis, could trace the origin of the oxygen atom in the final products, thereby elucidating the pathway of nucleophilic attack and bond cleavage.

In photochemical ring transformations, quantum yield measurements and laser flash photolysis studies could help to identify the excited states involved (singlet or triplet) and the lifetimes of transient intermediates. The use of singlet oxygen quenchers would be a key experiment to confirm the role of ¹O₂ in the reaction mechanism. Computational studies, such as Density Functional Theory (DFT), are also powerful tools for investigating the molecular mechanism and regioselectivity of reactions like cycloadditions.

Derivatization and Functionalization Strategies of 3 Methoxy 1,2,4 Thiadiazole 5 2h Thione

Modification at the Thione Moiety

The exocyclic thione group (C=S) is the most reactive site for the functionalization of 3-methoxy-1,2,4-thiadiazole-5(2H)-thione. It can exist in tautomeric equilibrium with its thiol form (C-SH), which allows for a range of reactions typical of thiols.

The thiol tautomer can be readily deprotonated by a base (e.g., sodium hydroxide, potassium carbonate) to form a highly nucleophilic thiolate anion. This anion can then react with various electrophiles in classic nucleophilic substitution reactions to form stable S-substituted derivatives.

S-Alkylation: This is a common and efficient method for derivatization, typically involving the reaction of the thiolate with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding 5-(alkylthio)-3-methoxy-1,2,4-thiadiazole. nih.govconnectjournals.com This reaction is versatile and can be used to introduce a wide variety of alkyl, aryl, and functionalized side chains.

S-Acylation: Similarly, the thiolate can react with acylating agents, such as acyl chlorides or acid anhydrides, to produce S-acyl derivatives known as thioesters. These reactions provide a means to introduce carbonyl-containing functional groups onto the sulfur atom.

| Reaction Type | Reagent Class | Specific Example | Resulting Functional Group |

|---|---|---|---|

| S-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | -S-CH₃ (Methylthio) |

| S-Alkylation | Benzyl Halide | Benzyl Bromide (BnBr) | -S-CH₂Ph (Benzylthio) |

| S-Alkylation | Activated Alkyl Halide | Ethyl Bromoacetate (BrCH₂CO₂Et) | -S-CH₂CO₂Et (Ester-containing side chain) |

| S-Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | -S-C(=O)CH₃ (Thioacetate) |

| S-Acylation | Acyl Chloride | Benzoyl Chloride (PhCOCl) | -S-C(=O)Ph (Thiobenzoate) |

The sulfur atom of the thione/thiol group is susceptible to oxidation. While direct oxidation of the ring sulfur to a sulfoxide (B87167) or sulfone is not typically observed in thiadiazoles, the exocyclic sulfur can be oxidized. Oxidation of S-alkylated derivatives (thioethers) with mild oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of the corresponding sulfoxides (R-SO-R') and, with stronger oxidation, to sulfones (R-SO₂-R'). rsc.org

The direct oxidation of the thione (C=S) group itself is more complex. Depending on the oxidant and reaction conditions, it could potentially lead to the formation of a sulfine (B13751562) (C=S=O), a transient and highly reactive species, or result in oxidative desulfurization, replacing the sulfur atom with an oxygen atom to yield the corresponding 5-oxo derivative, 3-methoxy-1,2,4-thiadiazol-5(4H)-one.

Derivatization via the Methoxy (B1213986) Group

The methoxy group at the C-3 position represents a third site for derivatization. Being an ether linkage on an electron-deficient heterocyclic ring, it is susceptible to cleavage under specific conditions. Nucleophilic substitution can occur at this position.

This O-demethylation reaction typically requires strong Lewis acids or ether-cleaving reagents. The reaction converts the methoxy group into a hydroxyl group, yielding 3-hydroxy-1,2,4-thiadiazole-5(2H)-thione. This hydroxylated intermediate is a valuable platform for further functionalization. The newly formed hydroxyl group can undergo a variety of subsequent reactions, such as:

O-Alkylation: Reaction with alkyl halides in the presence of a base to form new ether linkages.

O-Acylation: Reaction with acyl chlorides or anhydrides to form ester derivatives.

| Step | Reaction Type | Typical Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 | O-Demethylation (Ether Cleavage) | Boron Tribromide (BBr₃), Trimethylsilyl Iodide (TMSI) | 3-Hydroxy-1,2,4-thiadiazole-5(2H)-thione |

| 2a | O-Alkylation (of Hydroxy Intermediate) | Alkyl Halide (e.g., C₂H₅I), Base (e.g., K₂CO₃) | 3-Ethoxy-1,2,4-thiadiazole-5(2H)-thione |

| 2b | O-Acylation (of Hydroxy Intermediate) | Acyl Chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | 5-Thioxo-4,5-dihydro-1,2,4-thiadiazol-3-yl acetate |

This multi-step strategy significantly expands the range of accessible derivatives by transforming the relatively inert methoxy group into a more reactive hydroxyl functionality.

Synthesis of Analogs with Different O-Alkyl/Aryl Groups

The synthesis of analogs with varied O-alkyl or O-aryl groups at the 3-position of the 1,2,4-thiadiazole (B1232254) ring is a primary strategy to modulate the compound's physicochemical properties. This is typically achieved through the alkylation or arylation of the corresponding 3-hydroxy precursor, 3-hydroxy-1,2,4-thiadiazole-5(2H)-thione.

The general approach involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide or phenoxide intermediate, which then undergoes nucleophilic substitution with an alkyl or aryl halide. The choice of base and solvent is crucial for the success of these reactions, with common systems including sodium hydride in an aprotic solvent like dimethylformamide (DMF) or potassium carbonate in acetone.

Table 1: Examples of O-Alkyl/Aryl Analogs of 3-Hydroxy-1,2,4-thiadiazole-5(2H)-thione

| R-Group | Reagent | Base/Solvent | Resulting Compound |

| Ethyl | Ethyl iodide | K₂CO₃ / Acetone | 3-Ethoxy-1,2,4-thiadiazole-5(2H)-thione |

| Propyl | Propyl bromide | NaH / DMF | 3-Propoxy-1,2,4-thiadiazole-5(2H)-thione |

| Benzyl | Benzyl chloride | NaH / DMF | 3-(Benzyloxy)-1,2,4-thiadiazole-5(2H)-thione |

| 4-Nitrophenyl | 1-Fluoro-4-nitrobenzene | K₂CO₃ / DMF | 3-(4-Nitrophenoxy)-1,2,4-thiadiazole-5(2H)-thione |

The introduction of different alkyl or aryl groups can influence factors such as lipophilicity, metabolic stability, and receptor binding affinity, making this a valuable tool in medicinal chemistry.

Conversion to Hydroxy or Thiol Derivatives

The conversion of the 3-methoxy group to a hydroxyl group or the 5-thione to a thiol functionality introduces new possibilities for derivatization and interaction with biological targets.

Conversion to 3-Hydroxy-1,2,4-thiadiazole-5(2H)-thione:

Demethylation of the 3-methoxy group can be achieved under acidic conditions. For instance, treatment of 1-(3,4,5-trimethoxybenzoyl)-4-substituted thiosemicarbazides with sulfuric acid can lead to selective O-demethylation during the cyclization to form 1,3,4-thiadiazoles. researchgate.net A similar strategy could potentially be applied to this compound. The resulting 3-hydroxy derivative is a key intermediate for the synthesis of various O-substituted analogs as described in the previous section.

Conversion to Thiol Derivatives:

The thione group at the 5-position can be converted to a thiol through thionation of the corresponding 5-oxo analog. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used and effective reagent for this transformation. organic-chemistry.orgnih.govchemspider.comnih.govorganic-chemistry.org The reaction typically involves heating the 3-methoxy-1,2,4-thiadiazol-5(2H)-one with Lawesson's reagent in an inert solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF). chemspider.com The resulting 3-methoxy-1,2,4-thiadiazole-5-thiol can exist in tautomeric equilibrium with the thione form.

Design and Synthesis of Conformationally Restricted Analogues

Introducing conformational rigidity into the this compound scaffold can lead to compounds with enhanced selectivity and potency for biological targets by reducing the entropic penalty upon binding. This can be achieved through the formation of bicyclic or polycyclic ring systems that incorporate the thiadiazole core.

One approach involves the fusion of an additional ring to the thiadiazole nucleus. For example, bicyclic imidazo[1,2-d] acs.orgnih.govbiomedres.usthiadiazoles and tricyclic benzo biomedres.usacs.orgimidazo[1,2-d] acs.orgnih.govbiomedres.usthiadiazoles have been synthesized. acs.orgnih.govresearchgate.net These strategies often involve the use of a precursor acs.orgnih.govbiomedres.usthiadiazol-3-(2H)one derivative which can undergo exchange reactions with appropriately substituted nitriles to form the fused ring system. acs.orgnih.govresearchgate.net By designing precursors with appropriate functional groups, it is possible to construct a variety of conformationally restricted analogs.

Table 2: Strategies for Conformational Restriction

| Strategy | Description | Example Precursor |

| Ring Fusion | Formation of a new ring fused to the thiadiazole core. | 2-Substituted-imidazo[1,2-d] acs.orgnih.govbiomedres.usthiadiazol-3(2H)-one |

| Bridging | Introduction of an atomic bridge across the thiadiazole ring. | A thiadiazole with functional groups at the 2- and 4-positions suitable for cyclization. |

| Introduction of Bulky Substituents | Attaching large, sterically demanding groups to restrict bond rotation. | Introduction of a t-butyl or adamantyl group at a suitable position. |

These conformationally restricted analogs provide valuable insights into the bioactive conformation of the molecule and can guide the design of more potent and selective compounds.

Introduction of Chiral Auxiliaries and Asymmetric Synthesis

For compounds that possess stereogenic centers, the introduction of chirality can have a profound impact on their biological activity. Asymmetric synthesis and the use of chiral auxiliaries are powerful tools to control the stereochemical outcome of reactions and produce enantiomerically pure or enriched compounds.

While specific examples of the application of chiral auxiliaries to the synthesis of this compound derivatives are not extensively reported, general principles of asymmetric synthesis can be applied. Sulfur-based chiral auxiliaries, often derived from amino acids, have shown considerable utility in a variety of asymmetric transformations. scielo.org.mx

A potential strategy for introducing chirality would involve the use of a chiral starting material or a chiral reagent in the synthesis of the thiadiazole ring or its substituents. For example, if a substituent on the thiadiazole ring contains a stereocenter, its configuration can be controlled by using a chiral building block or by employing a stereoselective reaction.

Alternatively, a chiral auxiliary could be temporarily attached to a precursor molecule to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be removed to yield the chiral product. The choice of chiral auxiliary and the reaction conditions are critical for achieving high levels of stereoselectivity.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Methoxy 1,2,4 Thiadiazole 5 2h Thione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules in solution and the solid state. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

One-dimensional (1D) NMR (¹H and ¹³C) provides primary information about the number and type of protons and carbons in a molecule. For 3-Methoxy-1,2,4-thiadiazole-5(2H)-thione, the ¹H NMR spectrum is expected to be relatively simple, showing a singlet for the methoxy (B1213986) (–OCH₃) protons and a broader, exchangeable signal for the amine (N–H) proton. The ¹³C NMR spectrum provides insight into the carbon framework. While specific experimental data for the parent compound is not widely published, chemical shifts can be reliably predicted based on extensive data from analogous 1,2,4-thiadiazole (B1232254) and oxadiazole-thione derivatives. researchgate.netnih.gov The thione carbon (C=S) is particularly characteristic, resonating in the downfield region of the spectrum. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -OCH₃ | ¹H | 3.8 – 4.2 | Singlet (s) | Typical range for methoxy protons attached to a heterocyclic system. |

| N-H | ¹H | Variable (e.g., 10-14) | Broad (br s) | Chemical shift is highly dependent on solvent, concentration, and temperature. |

| C5 (C=S) | ¹³C | 184 – 188 | - | Based on data from analogous compounds like 5-ethoxy-1,3,4-thiadiazole-2(3H)-thione (184.2 ppm) and 1,2,4-oxadiazole-5(4H)-thiones (~187.4 ppm). researchgate.netnih.gov |

| C3 (C-O) | ¹³C | 164 – 168 | - | Based on data from 5-ethoxy-1,3,4-thiadiazole-2(3H)-thione (165.6 ppm). nih.gov |

| -OCH₃ | ¹³C | 55 – 60 | - | Typical range for a methoxy carbon. |

Two-dimensional (2D) NMR experiments are crucial for confirming structural assignments, especially for more complex derivatives.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings through bonds. While of limited use for the simple parent compound, it is essential for mapping spin systems in substituted derivatives.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the methoxy carbon signal by correlating it to the characteristic methoxy proton singlet.

HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range (2-3 bond) couplings between protons and carbons. This is a powerful tool for establishing the core structure. For instance, an HMBC experiment would be expected to show a correlation from the methoxy protons to the C3 carbon, confirming the position of the methoxy group on the thiadiazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons. In derivatives with other substituents, NOESY can help determine the relative stereochemistry and preferred conformation by identifying protons that are close to each other in space, regardless of their bonding.

Solid-State NMR (ssNMR) is a vital technique for characterizing materials in their solid form, providing information that is inaccessible from solution-state studies. It can distinguish between different crystalline polymorphs, which may have distinct physical properties. Furthermore, ssNMR can differentiate between crystalline and amorphous (non-crystalline) forms of a compound. For this compound, ssNMR could be employed to study intermolecular interactions, such as the N–H⋯S hydrogen bonds that are known to form in related heterocyclic thiones, providing insights into the crystal packing arrangement.

Dynamic NMR (DNMR) techniques are used to study molecular processes that occur on the NMR timescale, such as conformational changes or tautomerism. For derivatives of this compound, DNMR could be used to investigate restricted rotation around single bonds, for example, the bond between the thiadiazole ring and a bulky substituent. It could also potentially be used to study the thione-thiol tautomerism, providing information on the energetics of the exchange process and the equilibrium between the two forms under various conditions.

Mass Spectrometry (MS) for Elemental Composition and Fragmentation Pathways

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental formula. For this compound (C₃H₄N₂OS₂), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass with the theoretically calculated mass. The presence of two sulfur atoms would also result in a characteristic isotopic pattern for the molecular ion peak.

Table 2: Theoretical Mass Data for this compound

| Formula | Calculated Exact Mass (Monoisotopic) | Ion Species | Expected m/z in HRMS |

| C₃H₄N₂OS₂ | 147.9768 | [M+H]⁺ (Protonated) | 148.9841 |

| C₃H₄N₂OS₂ | 147.9768 | [M-H]⁻ (Deprotonated) | 146.9695 |

| C₃H₄N₂OS₂ | 147.9768 | [M+Na]⁺ (Sodium Adduct) | 170.9660 |

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. While a specific fragmentation pathway for this compound is not documented, a plausible pathway can be proposed based on the known fragmentation of related heterocyclic systems. nih.govsapub.org

Common fragmentation pathways for such heterocycles involve the loss of small, stable neutral molecules or radicals. The fragmentation of the protonated molecule ([M+H]⁺) could be initiated by cleavage of the methoxy group or by ring fragmentation.

A plausible fragmentation pathway could involve:

Loss of a methyl radical (•CH₃) from the methoxy group.

Cleavage of the N-N or S-N bonds in the heterocyclic ring, leading to the loss of species like N₂, HCN, or S.

Loss of the entire methoxy group (•OCH₃).

The analysis of these fragments helps to piece together the original structure, confirming the connectivity of the methoxy group and the integrity of the thiadiazole-thione core. The study of fragmentation pathways is particularly crucial for distinguishing between isomers in derivatives. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, which are unique to the bond type and its environment. For this compound, these spectra reveal characteristic frequencies for the key structural components.

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. For thiadiazole derivatives, characteristic bands are observed for various stretching and bending modes. For instance, the N-H stretching frequency in related heterocyclic compounds is typically observed in the region of 3100-3300 cm⁻¹. mdpi.comnih.gov The C-H stretching vibrations of the methoxy group are expected in the 2800-3000 cm⁻¹ range. scielo.org.za The C=N stretching vibration within the thiadiazole ring is a key indicator and often appears around 1560-1670 cm⁻¹. mdpi.comnih.govmdpi.com A crucial band for this molecule is the C=S (thione) stretching vibration, which is typically found in the 1050-1250 cm⁻¹ region. The C-O stretching of the methoxy group would also present a strong band, usually between 1000 and 1300 cm⁻¹.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, making it well-suited for studying the thiadiazole ring system. Complete vibrational assignments for related molecules like 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione have been proposed with the aid of normal coordinate analysis and potential energy distributions (PEDs), often supported by quantum chemical calculations such as Density Functional Theory (DFT). nih.gov These computational methods help to assign specific vibrational modes to the observed experimental bands in both IR and Raman spectra. nih.govnih.gov

Table 1: Typical Vibrational Frequencies for Functional Groups in Thiadiazole Thiones and Related Compounds

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Source(s) |

|---|---|---|---|

| N-H | Stretching | 3100 - 3300 | mdpi.comnih.gov |

| C-H (methoxy) | Stretching | 2800 - 3000 | scielo.org.za |

| C=N (ring) | Stretching | 1560 - 1670 | mdpi.comnih.govmdpi.com |

| C=S (thione) | Stretching | 1050 - 1250 | nih.gov |

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal data on bond lengths, bond angles, and the spatial relationships between molecules, including intermolecular interactions like hydrogen bonding.

Single-crystal X-ray diffraction (SCXRD) offers an atomic-resolution view of a molecule's structure. By diffracting X-rays off a single, well-ordered crystal, a detailed electron density map can be generated, from which the positions of individual atoms are determined. For heterocyclic compounds like 1,2,4-thiadiazole derivatives, SCXRD confirms the ring's planarity, establishes the stereochemistry around double bonds, and precisely measures all geometric parameters. nih.gov

Table 2: Illustrative Single-Crystal X-ray Diffraction Data for a Related Thiadiazole Derivative (5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione)

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₄H₆N₂OS₂ | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| a (Å) | 6.0308 (12) | nih.gov |

| b (Å) | 8.1171 (16) | nih.gov |

| c (Å) | 8.7616 (18) | nih.gov |

| α (°) | 116.55 (4) | nih.gov |

| β (°) | 93.70 (3) | nih.gov |

| γ (°) | 106.10 (3) | nih.gov |

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze polycrystalline or powdered solid samples. Instead of a single crystal, a large ensemble of randomly oriented crystallites is exposed to an X-ray beam, generating a characteristic diffraction pattern.

The primary applications of PXRD for a compound like this compound include:

Phase Identification: The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase, allowing for confirmation of the compound's identity against a known standard or a theoretically calculated pattern from single-crystal data.

Purity Assessment: PXRD can detect the presence of crystalline impurities or different polymorphic forms within a bulk sample.

Lattice Parameter Refinement: While less precise than SCXRD, PXRD can be used to determine or refine the unit cell parameters of the crystal lattice.

This technique is essential for quality control in synthesis, ensuring the bulk material consists of the desired, pure crystalline phase.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic structure of the molecule, particularly the nature of its conjugated systems.

For this compound, the UV-Vis spectrum is expected to be characterized by absorptions arising from π → π* and n → π* electronic transitions. The π → π* transitions, typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated thiadiazole system. The n → π* transitions are generally of lower intensity and involve promoting a non-bonding electron (e.g., from the sulfur or nitrogen atoms) to a π* antibonding orbital.

UV-Vis spectroscopy is also a powerful tool for studying thiol-thione tautomerism in solution. nih.gov The thione (C=S) and thiol (S-H) tautomers have different chromophores and thus exhibit distinct absorption spectra. The thione form often absorbs at longer wavelengths compared to the thiol form due to the n → π* transition associated with the C=S group. By analyzing the absorption spectra under different conditions (e.g., varying solvent polarity), it is possible to investigate the position of the tautomeric equilibrium. For example, studies on coumarin-thiadiazole hybrids show that the interplay between keto- and enol-like tautomers can affect the energy of electronic transitions and contribute to the broadening of absorption bands. mdpi.com

Table 3: Representative Electronic Transitions in Heterocyclic Thiones

| Transition Type | Chromophore | Typical Wavelength Range (nm) |

|---|---|---|

| π → π* | Conjugated ring system (C=N, C=C) | 200 - 350 |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Derivatives

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used exclusively for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, while ORD measures the rotation of the plane of linearly polarized light as a function of wavelength.

These techniques would be applicable to derivatives of this compound only if a chiral center is introduced into the molecule, for example, by substitution with a chiral side chain. In such cases, CD and ORD could provide valuable information regarding:

Absolute Configuration: The sign and intensity of the Cotton effects in CD and ORD spectra can often be correlated with the absolute stereochemistry (R/S configuration) of the chiral centers.

Conformational Analysis: The spectra are highly sensitive to the three-dimensional conformation of the molecule, allowing for the study of conformational changes in solution.

Secondary Structure: For larger chiral molecules like peptides or nucleic acids containing a thiadiazole moiety, CD is instrumental in determining elements of secondary structure.

As of now, specific studies employing CD or ORD on chiral derivatives of this compound have not been reported in the literature, but these methods remain the definitive tools for stereochemical analysis should such compounds be synthesized.

Photoelectron Spectroscopy (XPS, UPS) for Surface and Electronic Structure

Photoelectron Spectroscopy (PES) is a powerful surface-sensitive technique that provides information about the elemental composition, chemical states, and electronic structure of a material. The sample is irradiated with high-energy photons (X-rays for XPS, UV photons for UPS), causing the emission of core-level (XPS) or valence-level (UPS) electrons. The kinetic energy of these photoemitted electrons is measured, from which their binding energy can be determined.

For this compound, X-ray Photoelectron Spectroscopy (XPS) can be used to:

Confirm Elemental Composition: XPS can detect the presence of all expected elements (Carbon, Nitrogen, Sulfur, Oxygen) except hydrogen.

Determine Chemical States: The binding energy of a core electron is sensitive to the local chemical environment and oxidation state of the atom. For instance, the sulfur (S 2p) signal can distinguish between the thione sulfur (C=S) and the ring sulfide (B99878) sulfur (-S-). Similarly, the nitrogen (N 1s) spectrum could potentially differentiate between the N-H and C=N-C environments. osti.gov The carbon (C 1s) spectrum can be deconvoluted into components representing the C-O, C=N, and C=S environments, while the oxygen (O 1s) signal corresponds to the methoxy group.

Ultraviolet Photoelectron Spectroscopy (UPS), which uses lower-energy photons, probes the valence molecular orbitals. The resulting spectrum provides direct insight into the electronic band structure and the density of states near the Fermi level, which is critical for understanding the material's electronic properties.

Table 4: Expected Core-Level Binding Energy Ranges for Atoms in this compound

| Element (Orbital) | Chemical Environment | Expected Binding Energy (eV) | Source(s) |

|---|---|---|---|

| S 2p₃/₂ | Thiol/Thione (C-S/C=S) | 162.0 - 164.0 | xpsfitting.comxpsfitting.com |

| S 2p₃/₂ | Sulfone/Sulfate (SOx) | 168.0 - 169.0 | researchgate.net |

| N 1s | Thiadiazole Ring | ~399.0 - 401.0 | osti.gov |

| C 1s | C-O (Methoxy) | ~286.0 - 287.0 | xpsfitting.com |

| C 1s | C=N/C-N/C-S | ~285.0 - 288.0 | xpsfitting.com |

Theoretical and Computational Chemistry Approaches to 3 Methoxy 1,2,4 Thiadiazole 5 2h Thione

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Methoxy-1,2,4-thiadiazole-5(2H)-thione. These methods allow for the prediction of various electronic and structural characteristics, providing a basis for interpreting its chemical behavior.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a widely used method for investigating the ground state properties of molecular systems. For compounds analogous to this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to predict electronic properties and tautomeric equilibria. These studies can elucidate the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and Mulliken charges, which are crucial for predicting reactivity. For similar heterocyclic thiones, DFT has been used to determine that the thione form is generally more stable than the thiol tautomer in the gas phase. nih.gov

Ab Initio and Semi-Empirical Methods for Excited States and Reaction Energetics

While DFT is proficient for ground state properties, ab initio methods like Møller-Plesset perturbation theory (MP2) and semi-empirical methods are valuable for exploring excited states and reaction energetics. nih.gov Time-dependent DFT (TD-DFT) is another powerful tool for studying electronic transitions and excited state properties. researchgate.net These calculations can predict the energies of electronic transitions, which are fundamental to understanding the UV-Vis absorption spectrum of the molecule. For related thiadiazole derivatives, computational studies have been instrumental in assigning important electronic transitions. researchgate.net

Conformational Analysis and Tautomerism Studies via Potential Energy Surfaces

The conformational flexibility of the methoxy (B1213986) group and the potential for thione-thiol tautomerism are critical aspects of the chemistry of this compound. Computational methods are well-suited to explore these phenomena.

Furthermore, the thione-thiol tautomerism, a common feature in heterocyclic thiones, can be investigated by calculating the relative energies of the tautomeric forms and the energy barrier for the intramolecular proton transfer. nih.gov For 1,2,4-triazole-3-thione derivatives, quantum chemical calculations have consistently shown the thione form to be the predominant species in the gas phase. nih.gov The polarity of the solvent can also influence the tautomeric equilibrium, with different forms being favored in solvents of varying polarity. nih.gov

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Absorption, Vibrational Frequencies)

A significant advantage of computational chemistry is its ability to predict spectroscopic parameters, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. For various 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) derivatives, calculated chemical shifts have shown good agreement with experimental values. mdpi.comdergipark.org.tr For instance, the characteristic chemical shift of the methoxy group protons is expected to be around 3.8–4.0 ppm.

UV-Vis Absorption: TD-DFT calculations can predict the electronic absorption spectra by determining the vertical excitation energies and oscillator strengths. These calculations help in assigning the absorption bands observed in experimental UV-Vis spectra to specific electronic transitions, such as n → π* and π → π*.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT is a standard procedure for interpreting infrared (IR) and Raman spectra. The predicted frequencies, after appropriate scaling, can be correlated with experimental vibrational bands, aiding in the assignment of functional groups. For example, the characteristic C=S stretching frequency in similar thione compounds is typically observed around 1343-1363 cm⁻¹. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, including its interactions with solvent molecules. By simulating the motion of the molecule in a solvent box, MD can reveal information about its conformational dynamics, solvation structure, and the influence of the solvent on its properties. researchgate.net These simulations are particularly useful for understanding how solvent molecules arrange around the solute and how this arrangement affects phenomena like tautomeric equilibria and reaction pathways.

Reaction Mechanism Elucidation and Transition State Characterization

Computational chemistry is an invaluable tool for elucidating reaction mechanisms by identifying intermediates and characterizing transition states. For reactions involving this compound, computational methods can be used to map out the potential energy surface of a proposed reaction pathway.

By locating the transition state structures and calculating the activation energies, the feasibility of different reaction mechanisms can be assessed. For instance, in the study of intramolecular proton transfer in tautomerism, the transition state for the thione-thiol interconversion can be characterized, providing insight into the kinetics of this process. nih.gov Similar approaches have been applied to understand the cyclization reactions that form thiadiazole rings, where computational studies have helped to propose probable reaction routes. researchgate.net

Molecular Docking and QSAR Studies in a Purely Chemical/Materials Context

Currently, there is no specific data available in the public domain detailing molecular docking or QSAR studies of this compound. The existing body of research on related thiadiazole structures primarily focuses on their synthesis and potential biological applications, such as anticancer and antimicrobial activities. These studies occasionally employ computational methods to understand interactions with biological targets. However, the application of these theoretical approaches to understand the material properties or chemical interactions of this compound in a non-biological context has not been documented.

The absence of such research means that there are no established data tables for binding energies, interaction types, or QSAR model parameters that would be pertinent to the chemical or materials science applications of this specific compound. Further theoretical and computational investigations are necessary to elucidate these aspects.

Applications of 3 Methoxy 1,2,4 Thiadiazole 5 2h Thione in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block for Complex Molecules

The 1,2,4-thiadiazole (B1232254) scaffold is a privileged structure in organic synthesis, valued for its stability and susceptibility to functionalization. isres.orgresearchgate.net Its derivatives are recognized as important intermediates for fine-chemicals synthesis and as core components in a variety of biologically active molecules. researchgate.netresearchgate.net

The 3-Methoxy-1,2,4-thiadiazole-5(2H)-thione moiety is a valuable starting point for the synthesis of more elaborate heterocyclic systems. The reactivity of the thiadiazole ring and its substituents allows for various transformations, including substitution, cyclization, and ring-transformation reactions. For instance, the thione group can undergo reactions typical of thiocarbonyls, while the methoxy (B1213986) group can be a target for nucleophilic substitution, opening pathways to novel derivatives.

Research on related thiadiazole systems demonstrates their capacity to form fused heterocycles. For example, various synthetic strategies have been developed to produce 1,2,4-thiadiazole-fused pyridone derivatives. rsc.org Furthermore, ring transformation reactions, such as the Dimroth rearrangement observed in related systems, showcase the potential for converting the thiadiazole core into other heterocyclic structures like 1,2,4-triazoles under specific conditions. researchgate.net The inherent reactivity of the 1,2,4-thiadiazole ring makes it a dynamic precursor for accessing a library of diverse and complex heterocyclic compounds.

The 1,2,4-thiadiazole core is not only a product of synthetic chemistry but is also found in nature. The first natural product identified with this scaffold was Dendrodoin, a cytotoxic compound isolated from a marine tunicate. isres.org The discovery of naturally occurring 1,2,4-thiadiazoles has spurred interest in using this heterocyclic system to design and synthesize analogs of natural products. isres.org

In medicinal chemistry, heterocyclic scaffolds are frequently used to arrange pharmacophores, leading to potent and selective drugs. tandfonline.com The 1,2,4-thiadiazole ring, being a bioisostere of the pyrimidine (B1678525) moiety, is a particularly attractive scaffold for designing molecules that can interact with biological systems. isres.org While specific synthetic routes to natural product analogs starting directly from this compound are not extensively documented, its structure represents a key fragment for building molecules that mimic or improve upon the properties of natural bioactive compounds.

Utilization in the Design and Development of Novel Reagents and Catalysts

The electron-rich nitrogen and sulfur atoms within the this compound structure provide active sites for coordination with metals or for potential organocatalytic activity.

Thiadiazole derivatives are recognized as versatile ligands in coordination chemistry due to the presence of heteroatoms with available lone pairs of electrons. isres.org The this compound molecule possesses multiple potential coordination sites, including the ring nitrogen atoms and the exocyclic thione sulfur atom. This allows it to act as a ligand, forming stable complexes with various transition metals. nih.gov

Coordination compounds involving thiadiazole and related triazole-thione ligands have been synthesized and characterized. mdpi.comnih.gov The mode of coordination often involves the thione/thiol sulfur atom and a ring nitrogen atom, creating a stable five-membered chelate ring with the metal center. nih.gov These metal complexes are promising as antitumor therapeutic agents and can be used as catalysts in various organic transformations. nih.gov

| Ligand Type | Metal Ion | Coordination Mode | Potential Application | Reference |

|---|---|---|---|---|

| 1,3,4-Thiadiazole (B1197879) Derivative | Cu(II), Zn(II) | Coordination via thiadiazole nitrogen and a deprotonated hydroxyl group from a neighboring resorcynyl moiety. | Antibacterial agents | mdpi.com |

| 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | Bidentate coordination through the exocyclic sulfur and the nitrogen of the primary amino group. | Antimicrobial agents | nih.gov |

| 1,2,4-Triazoline-3-thione Derivative | Mn(II), Fe(II), Ni(II), Cu(II), Zn(II) | Coordination through the thione sulfur, with the ligand adopting the thione form in the complex. | Anticancer agents | nih.gov |

| Thiazole-2(3H)-thione Derivative | Cd(II) | Coordination via two thiazole nitrogen atoms and two exocyclic thione sulfur atoms. | Coordination polymers | researchgate.net |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a cornerstone of green chemistry. While the synthesis of 1,2,4-thiadiazoles can be achieved through organocatalytic methods, for example using vitamin B3 or thiourea (B124793) as catalysts, the application of the thiadiazole scaffold itself as an organocatalyst is a less developed field. rsc.org

The structure of this compound contains several Lewis basic sites (nitrogen and sulfur atoms) that could potentially interact with substrates and catalyze reactions. The development of thiadiazole-based organocatalysts represents an area of opportunity for future research, leveraging the unique electronic properties of this heterocyclic system to design novel, metal-free catalytic transformations.

Integration into Functional Materials

The aromatic and electron-deficient nature of the thiadiazole ring makes it an excellent component for the construction of functional organic materials with applications in electronics and optics. The incorporation of thiadiazole moieties into polymers and coordination frameworks can lead to materials with desirable properties such as luminescence, charge-transport capabilities, and nonlinear optical activity.

Thiadiazole-based coordination polymers and metal-organic frameworks (MOFs) have shown significant promise as luminescent materials. mdpi.com The thiadiazole ring facilitates π-electron conjugation and can act as an electron-withdrawing unit, which is key for photo-induced charge transfer processes that result in luminescence. These materials often exhibit ligand-centered fluorescence, with emissions in the blue or green regions of the visible spectrum. mdpi.com The tunability of these systems, achieved by modifying the organic ligands or the metal centers, allows for the creation of materials with specific photophysical properties for applications such as chemical sensors and light-emitting devices. mdpi.comaun.edu.eg

| Material Type | Ligand/Thiadiazole Derivative | Metal Ion | Emission Wavelength (λem) | Observed Color | Reference |

|---|---|---|---|---|---|

| Coordination Polymer | 2,5-bis(4-pyridyl)-1,3,4-thiadiazole | Not specified | - | Blue photoluminescence | |

| Metal-Organic Framework (MOF) | 2,5-bis(4-pyridyl)-1,3,4-thiadiazole (bpt) with pamoic acid | Cd(II) | 517 nm | Green | mdpi.com |

| Metal-Organic Framework (MOF) | 2,5-bis(4-pyridyl)-1,3,4-thiadiazole (bpt) with 5-aminoisophtalic acid | Ni(II) | - | - | mdpi.com |

| Coumarin-Thiadiazole Hybrid | Coumarin integrated with thiadiazole | None (Organic Molecule) | Broad visible range | White-light emission | aun.edu.eg |

Monomers for Polymer Chemistry

The bifunctional nature of this compound, arising from its reactive thione group and the potential for modification at the methoxy group or the ring nitrogens, makes it a candidate as a monomer for the synthesis of specialized polymers. The thione group can participate in various polymerization reactions, including addition and condensation polymerizations. For instance, it can react with diisocyanates to form poly(thiourethane)s or undergo oxidative polymerization to create polymers with disulfide linkages in their backbones.

The incorporation of the 1,2,4-thiadiazole ring into a polymer backbone is anticipated to confer unique properties to the resulting material. The heteroaromatic nature of the ring can enhance thermal stability and introduce specific electronic characteristics. Furthermore, the presence of multiple heteroatoms (nitrogen and sulfur) can provide sites for metal coordination, leading to the formation of coordination polymers with interesting catalytic or magnetic properties.

While extensive research on polymers derived specifically from this compound is still emerging, the broader class of thiadiazole-containing polymers has demonstrated potential in various applications. These polymers often exhibit high refractive indices and good thermal stability, making them suitable for optical and electronic applications.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Co-monomer/Initiator | Resulting Polymer Class | Potential Properties |

| Polyaddition | Diisocyanates | Poly(thiourethane)s | Enhanced thermal stability, specific solubility |

| Oxidative Polymerization | Oxidizing agents (e.g., I₂) | Polydisulfides | Redox-responsive behavior, self-healing properties |

| Ring-Opening Polymerization | (Hypothetical) | - | - |

Components in Optoelectronic Devices (e.g., Organic Light-Emitting Diodes, Solar Cells)

Thiadiazole derivatives are well-known for their electron-accepting properties, which makes them valuable components in organic optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The 1,2,4-thiadiazole ring in this compound can function as an electron-deficient unit in donor-acceptor (D-A) type molecules, which are crucial for efficient charge separation and transport in these devices.

In the context of Organic Solar Cells , thiadiazole-based materials have been investigated as non-fullerene acceptors. isres.org The electron-withdrawing nature of the thiadiazole ring helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule, which is a key requirement for efficient electron transfer from the donor material. While specific studies on this compound in OSCs are limited, the general principles suggest its potential as a building block for designing new acceptor materials.

For Organic Light-Emitting Diodes , thiadiazole derivatives can be employed as electron-transporting materials (ETMs) or as host materials for phosphorescent emitters. Their electron-deficient character facilitates the injection and transport of electrons from the cathode to the emissive layer. The methoxy and thione substituents on the this compound core could be further functionalized to tune the electronic properties and morphology of thin films, which are critical for device performance.

Table 2: Potential Optoelectronic Properties of Materials Derived from this compound

| Property | Relevance in Optoelectronics | Potential Influence of the Compound |

| Electron Affinity | Efficient electron injection and transport | The electron-deficient 1,2,4-thiadiazole ring can enhance electron affinity. |

| LUMO Energy Level | Determines the open-circuit voltage in OSCs and electron injection barrier in OLEDs | Can be tuned by modifying the substituents on the thiadiazole core. |

| Charge Carrier Mobility | Affects the efficiency of charge transport | The molecular structure and packing in the solid state, influenced by the compound's geometry, are crucial. |

Materials for Sensors and Molecular Probes

The design of chemical sensors and molecular probes often relies on molecules that exhibit a measurable response upon interaction with a specific analyte. The 1,2,4-thiadiazole scaffold, with its combination of nitrogen and sulfur heteroatoms, offers potential coordination sites for metal ions and other analytes. The thione group in this compound is a known metal-binding site, and its interaction with metal ions can lead to changes in the spectroscopic (e.g., UV-Vis absorption or fluorescence) or electrochemical properties of the molecule.

This change in physical properties can be harnessed for the development of chemosensors. For instance, a sensor molecule incorporating the this compound unit could be designed to show a color change or a change in fluorescence intensity upon binding to a target metal ion. The selectivity of such a sensor could be tuned by introducing other functional groups that create a specific binding pocket for the analyte.

While specific sensor applications of this compound have not been extensively reported, the general principles of sensor design and the known coordination chemistry of thiadiazoles and thiones suggest that this is a promising area for future research.

Supramolecular Assembly and Self-Assembled Materials

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound contains several features that can direct its self-assembly into well-defined supramolecular architectures.

The thione group can act as a hydrogen bond acceptor, while the N-H group in the tautomeric form can act as a hydrogen bond donor. This donor-acceptor capability can lead to the formation of one-dimensional chains or two-dimensional sheets in the solid state. Furthermore, the aromatic 1,2,4-thiadiazole ring can participate in π-π stacking interactions, which can further stabilize the supramolecular assembly.

The ability to form ordered structures through self-assembly is of great importance in materials science for the bottom-up fabrication of functional materials. For example, self-assembled monolayers of thiadiazole derivatives on metal surfaces have been studied for their potential in electronics and as corrosion inhibitors. The specific substitution pattern of this compound could be exploited to control the orientation and packing of the molecules in such assemblies, thereby tuning the properties of the resulting material.

Table 3: Intermolecular Interactions in this compound for Supramolecular Assembly

| Interaction Type | Participating Groups | Potential Supramolecular Structure |

| Hydrogen Bonding | N-H (donor), C=S (acceptor), N (acceptor) | Chains, sheets, networks |

| π-π Stacking | 1,2,4-Thiadiazole ring | Columnar or layered structures |

| Dipole-Dipole Interactions | Polar groups (C=S, C-O-C) | Ordered packing in the crystal lattice |

Emerging Trends and Future Research Perspectives for 3 Methoxy 1,2,4 Thiadiazole 5 2h Thione

Exploration of Sustainable and Eco-Friendly Synthetic Methodologies

The synthesis of 1,2,4-thiadiazole (B1232254) derivatives has traditionally relied on methods that can involve harsh reagents and organic solvents. The future of synthesizing 3-Methoxy-1,2,4-thiadiazole-5(2H)-thione will increasingly focus on the principles of green chemistry to minimize environmental impact. nih.gov Research is anticipated to move beyond conventional approaches, such as the cyclization of thiosemicarbazide (B42300) with methoxyacetic acid in the presence of a dehydrating agent, towards more sustainable alternatives.

Future eco-friendly strategies will likely include:

Green Solvents: Replacing hazardous solvents with environmentally benign options like water or ethanol. mdpi.com

Benign Catalysts: Utilizing non-toxic and efficient catalysts, such as molecular iodine or hydrogen peroxide, to drive reactions under milder conditions. mdpi.com

Alternative Energy Sources: Employing microwave irradiation and ultrasonic radiation to accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes. nih.gov

Solvent-Free Techniques: Investigating mechanochemical methods, such as grinding and ball-milling, which can offer high yields without the need for any solvent, thus reducing waste significantly. rsc.orgrsc.org

| Parameter | Conventional Synthesis | Future Sustainable Synthesis |

|---|---|---|

| Solvents | Often relies on hazardous organic solvents (e.g., anhydrous toluene (B28343), DMF). | Emphasis on green solvents like water, ethanol, or solvent-free conditions. mdpi.com |

| Catalysts/Reagents | May use harsh or toxic reagents (e.g., P₄S₁₀, concentrated H₂SO₄). mdpi.com | Focus on benign catalysts (e.g., molecular iodine, H₂O₂) and recyclable catalysts. mdpi.com |

| Energy Input | Typically requires prolonged heating under reflux. | Utilization of energy-efficient methods like microwave or ultrasound. nih.gov |

| Waste Generation | Can produce significant chemical waste. | Aims for high atom economy and minimal waste by-products. nih.gov |

| Reaction Time | Often requires several hours. mdpi.com | Drastically reduced reaction times, often to minutes. mdpi.com |

Investigation of Uncharted Reactivity and Novel Transformations

The chemical reactivity of this compound is largely dictated by its functional groups: the methoxy (B1213986) group, the thione group, and the 1,2,4-thiadiazole ring itself. While basic transformations such as oxidation of the sulfur atoms, reduction of the ring, and nucleophilic substitution at the methoxy group are known possibilities, a vast area of its reactivity remains unexplored. The π-electron deficient nature of the carbon atoms in the 1,2,4-thiadiazole ring makes them susceptible to nucleophilic attack. chemicalbook.com

Future research should focus on probing novel transformations to expand its utility as a synthetic building block. Key areas for investigation include:

Coordination Chemistry: The thione group is an excellent ligand for metal chelation, suggesting that this compound could be used to synthesize novel coordination complexes with interesting catalytic or material properties.

Cross-Coupling Reactions: Exploring the potential of the C-S and C-N bonds within the ring to participate in transition-metal-catalyzed cross-coupling reactions would open avenues to complex, functionalized derivatives.

Cycloaddition Reactions: Investigating the dienophilic or dipolarophilic nature of the ring system could lead to the synthesis of novel fused or spirocyclic heterocyclic systems.

Ring Transformation Reactions: Studying the stability of the thiadiazole ring under various conditions (e.g., thermal, photochemical, or in the presence of specific reagents) could reveal pathways to rearrange or transform it into other valuable heterocyclic scaffolds.

Development of High-Throughput Synthesis and Screening Approaches

To accelerate the discovery of new applications for this compound, the development of high-throughput synthesis (HTS) and screening methods is essential. These approaches allow for the rapid creation and evaluation of large libraries of related compounds. ox.ac.uk The synthesis and screening of a large library of 1,3,4-thiadiazoline analogues has already demonstrated the potential of this approach for discovering compounds with significant pharmacological activity. nih.gov

Future efforts in this domain should concentrate on:

Automated Synthesis: Implementing automated platforms for the synthesis of derivatives. researchgate.netyoutube.com This could involve solid-phase synthesis, where the thiadiazole core is anchored to a resin, or flow chemistry, where reactions are performed in continuous streams. Automation allows for the generation of thousands of discrete compounds with minimal manual intervention. youtube.comresearchgate.net

Combinatorial Library Design: Systematically modifying the core structure of this compound at various positions to create a diverse chemical library.

High-Throughput Screening (HTS): Screening the generated library against a wide array of biological targets (e.g., enzymes, receptors) or for specific material properties. ox.ac.uknih.gov HTS assays can rapidly identify "hits" or lead compounds for further development in fields like medicine or materials science. ox.ac.ukresearchgate.net

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and drug discovery by enabling rapid, data-driven decision-making. premierscience.comijprajournal.com These computational tools can analyze vast datasets to predict molecular properties, reaction outcomes, and biological activities, thereby accelerating the research and development process. premierscience.commdpi.com

For this compound, AI and ML can be integrated in several ways:

Predictive Modeling: ML models can be trained on existing data from thiadiazole derivatives to predict properties such as biological activity, toxicity, solubility, and reactivity for novel, unsynthesized analogues. mdpi.comnih.gov This allows researchers to prioritize the synthesis of the most promising candidates.

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties like binding affinity to a particular protein target. ijprajournal.com

Reaction Optimization and Prediction: ML algorithms can predict the yield and optimal conditions for chemical reactions, making the synthesis of derivatives more efficient and reducing the need for extensive trial-and-error experimentation. youtube.comdigitellinc.com

Elucidating Structure-Activity Relationships (SAR): AI can identify complex patterns in SAR data, providing deeper insights into how specific structural modifications influence the compound's function. nih.gov

| AI/ML Application | Objective | Potential Impact on Research |

|---|---|---|

| QSAR Modeling | Predict biological activity based on chemical structure. | Prioritizes synthesis of compounds with higher predicted efficacy. nih.gov |